molecular formula C14H14O5 B8814713 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]- CAS No. 118708-61-5

4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]-

Cat. No. B8814713
M. Wt: 262.26 g/mol
InChI Key: SHHBEUOYUVPTCG-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]- is a useful research compound. Its molecular formula is C14H14O5 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

118708-61-5

Product Name

4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]-

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]pyran-4-one

InChI

InChI=1S/C14H14O5/c1-17-11-4-2-10(3-5-11)8-19-14-9-18-12(7-15)6-13(14)16/h2-6,9,15H,7-8H2,1H3

InChI Key

SHHBEUOYUVPTCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=COC(=CC2=O)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (13.35 g, 94 mmol) in N,N-dimethylformamide (160 ml) stirred under nitrogen at 0° C. was added a solution of potassium tert-butoxide (12.65 g, 113 mmol) in N,N-dimethylformamide (40.0 ml) dropwise over 10 min. The mixture was then stirred at room temperature for 90 minute and 4-methoxybenzyl chloride (15.5 ml, 114 mmol) was added dropwise over 15 min and allowed to stir at 50° C. for 3 days. The reaction was cooled and concentrated under vacuum. Water (400 mL) was added, the resulting precipitate was filtered, washed with water, collected and dried to afford 2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)-4H-pyran-4-one (18.17 g, 69.3 mmol, 73.8% yield) as tan solid. LCMS: (M+H)+: 263.0
Quantity
13.35 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred slurry of kojic acid (500 g, 3.518 mol) in dry DMF (5 L) was added dry potassium carbonate (972 g, 7.036 mol) followed by 4-methoxy benzyl chloride (661 g, 4.221 mol) at 0° C. The reaction mixture was warmed to room temperature and then heated at 80° C. for 3 hours. After cooling to room temperature the reaction mixture was poured into ice cold water (15 L) and stirred vigorously. The precipitate was collected by filtration and dried under vacuum to afford the title compound as a pale brown solid (687 g, 75%).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
972 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
661 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
15 L
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods III

Procedure details

To a solution of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Alfa Aesar, 5.11 g, 35.96 mmol) in DMF (70 mL) at room temperature was added potassium carbonate (9.94 g, 71.92 mmol) and 1-(chloromethyl)-4-methoxybenzene (5.86 mL, 43.15 mmol) dropwise. The reaction mixture was heated at 80° C. for 1 hour then concentrated. To the resulting slurry was added ice water. The precipitate was collected by filtration then triturated with ethyl acetate and filtered again. The title compound was obtained as a tan solid (6.44 g, 68%).
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
9.94 g
Type
reactant
Reaction Step One
Quantity
5.86 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Yield
68%

Synthesis routes and methods IV

Procedure details

To a solution of 42.6 g kojic acid in 350ml N,N-dimethylformamide, were added 82.8 g anhydrous potassium carbonate and 55 g p-methoxybenzyl chloride, and the mixture was heated at 70°-75° C. for 1.5 hours. The reaction mixture was concentrated to about half its volume, and the concentrate was added to 700 ml water under ice cooling. The precipitate which separated out was collected by filtration, washed with water and ethyl acetate in that order, and dried, giving 59.9 g of 5-p-methoxybenzyloxy-2-hydroxymethyl-4-pyrone.
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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